molecular formula C6H10O2 B582175 2-Oxaspiro[3.3]heptan-6-ol CAS No. 1363381-08-1

2-Oxaspiro[3.3]heptan-6-ol

Cat. No.: B582175
CAS No.: 1363381-08-1
M. Wt: 114.144
InChI Key: WDXLQCGOCCFQBJ-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound with the molecular formula C₆H₁₀O₂. It is characterized by a unique structure where a spiro atom connects two rings, one of which contains an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable spirocyclic precursor in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-6-ol involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[3.3]heptan-6-ol is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial settings .

Properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXLQCGOCCFQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719176
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-08-1
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxaspiro[3.3]heptan-6-ol
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